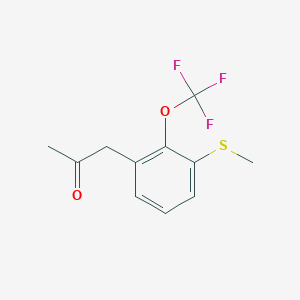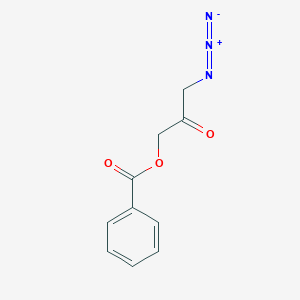
3-Azido-2-oxopropyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-2-oxopropyl benzoate is an organic compound with the molecular formula C10H9N3O3. It is a member of the azido esters family, characterized by the presence of an azide group (-N3) attached to the carbonyl carbon of an ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azido-2-oxopropyl benzoate can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-2-oxopropyl benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Substitution: Copper(I) catalysts, alkynes.
Reduction: Triphenylphosphine, imidazole.
Major Products:
Oxidation: Benzoic acids.
Substitution: 1,2,3-Triazoles.
Reduction: Amines.
Scientific Research Applications
3-Azido-2-oxopropyl benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Azido-2-oxopropyl benzoate involves the reactivity of the azide group. The azide group can release nitrogen upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to crosslinking in polymers . In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Comparison with Similar Compounds
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A highly energetic azido ester with applications in material sciences.
Benzoic acid, 4-(3-azido-2-oxopropyl)-, methyl ester: Another azido ester with similar reactivity and applications.
Uniqueness: 3-Azido-2-oxopropyl benzoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the benzoate ester. This combination allows for versatile applications in both synthetic chemistry and material sciences, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H9N3O3 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(3-azido-2-oxopropyl) benzoate |
InChI |
InChI=1S/C10H9N3O3/c11-13-12-6-9(14)7-16-10(15)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
FBXVHCMDUZIIHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



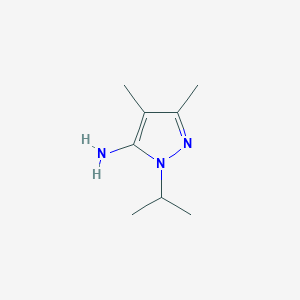
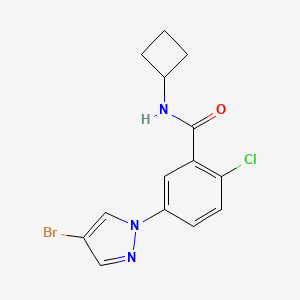

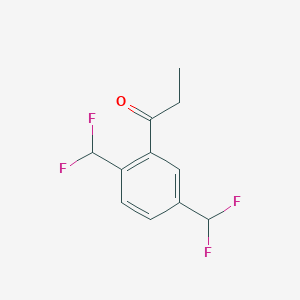

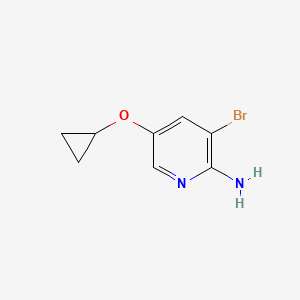
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)

![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)
